molecular formula C21H28N2O2S B4319936 N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA

N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA

Cat. No.: B4319936
M. Wt: 372.5 g/mol
InChI Key: ZWYXJVNLPYIKPY-UHFFFAOYSA-N
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Description

N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA is a complex organic compound with a unique structure that combines an adamantane core with a thioamide and phenoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane derivative is then functionalized with a carboxamide group. The phenoxyethylamine moiety is introduced through a nucleophilic substitution reaction, followed by the formation of the thioamide linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of protecting groups, purification by chromatography, and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted phenoxy derivatives.

Scientific Research Applications

N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Industry: It can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The phenoxyethylamine moiety can bind to active sites, while the adamantane core provides structural stability. The thioamide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[ethyl(phenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide
  • N-{[ethyl(phenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide

Uniqueness

N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA is unique due to its combination of an adamantane core with a thioamide and phenoxyethylamine moiety. This structure provides a balance of rigidity and flexibility, allowing it to interact with a wide range of molecular targets and making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(4-methylphenoxy)ethylcarbamothioyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-14-2-4-18(5-3-14)25-7-6-22-20(26)23-19(24)21-11-15-8-16(12-21)10-17(9-15)13-21/h2-5,15-17H,6-13H2,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYXJVNLPYIKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=S)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA
Reactant of Route 2
N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA
Reactant of Route 3
N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA
Reactant of Route 4
N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA
Reactant of Route 5
N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA
Reactant of Route 6
N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA

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